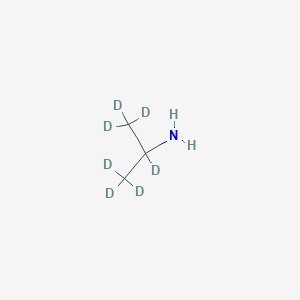

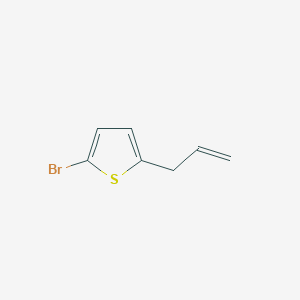

3-(5-Bromo-2-thienyl)-1-propene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Bromo-2-thienyl)-1-propene, also known as 5-Bromo-2-thienylpropene or 2-thienylpropene-5-bromide, is an organic compound with the chemical formula C7H7Br. It is a colorless solid that is soluble in organic solvents and is used in a variety of synthetic and pharmaceutical applications. The compound is a derivative of propene and has a bromine atom in the 5-position of the thienyl group.

Scientific Research Applications

Organic Synthesis and Catalysis

A study by Lombardo et al. (2001) described a new precursor of a formal 1-hydroxy allyl anion, synthesized by the ZnCl(2)-catalyzed addition of acetyl bromide to propenal. This precursor reacts with indium powder in THF, affording monoprotected 1-en-3,4-diols with significant diastereoselectivity, depending on the aldehyde nature (Lombardo, Girotti, Morganti, & Trombini, 2001).

Material Science and Optoelectronics

Goto et al. (1991) explored the second harmonic generation (SHG) of thienyl chalcone derivatives, identifying compounds with high SHG activity. Notably, 1-(2-thienyl)-3-(4-methylphenyl)propene-1-one exhibited SHG activity 15 times as large as urea, alongside high blue light region transparency, highlighting potential applications in optoelectronic devices (Goto, Hayashi, Kimura, & Nakayama, 1991).

Photophysical Properties

Kunai et al. (1996) synthesized a series of poly[(tetraethyldisilanylene)(2,5-thienylenes)n], demonstrating their photochemical and conducting properties. The study revealed that irradiation with a low-pressure mercury lamp resulted in cleavage of the silicon-silicon bonds, with conductivities of doped films in the range of 10-5−10-3 S cm-1, indicating potential for applications in electronic materials (Kunai, Ueda, Horata, Toyoda, Nagamoto, Ohshita, Ishikawa, & Tanaka, 1996).

Molecular Structure and Characterization

Sathish et al. (2018) conducted a comprehensive study on 3-(5-Bromo-2-thienyl)-1-(4-fluorophenyl)-3-acetyl-2-pyrazoline (BTFA), including its synthesis, molecular structure via X-ray diffraction, spectral investigations, and molecular docking study. The analysis provided insights into the geometry, vibrational modes, and antiviral nature of the molecule, suggesting implications for medical research (Sathish, Meenakshi, Xavier, Sebastian, Periandy, Ahmad, Jamalis, Rosli, & Fun, 2018).

Polymer Science

Bronstein and Luscombe (2009) reported on the controlled chain-growth polymerization of regioregular poly(3-hexylthiophene) (P3HT) from an external initiator, demonstrating precise control over molecular weights and distributions. This methodology opens new avenues for designing polymer materials with tailored properties for electronic and photonic devices (Bronstein & Luscombe, 2009).

properties

IUPAC Name |

2-bromo-5-prop-2-enylthiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrS/c1-2-3-6-4-5-7(8)9-6/h2,4-5H,1,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCROCGAIWXCJHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=C(S1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434140 |

Source

|

| Record name | 3-(5-BROMO-2-THIENYL)-1-PROPENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

159013-60-2 |

Source

|

| Record name | 2-Bromo-5-(2-propen-1-yl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159013-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-BROMO-2-THIENYL)-1-PROPENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate](/img/structure/B117106.png)

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride](/img/structure/B117107.png)